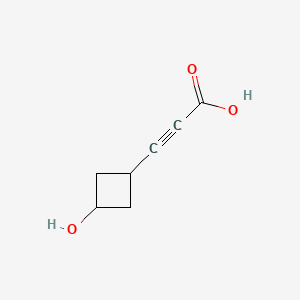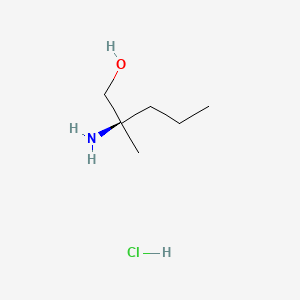
3-(2-i-Propylphenyl)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound is a member of the organozinc halides, which are known for their reactivity and utility in various chemical transformations. The presence of the iso-propyl group on the phenyl ring enhances its reactivity and selectivity in certain reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE typically involves the reaction of 3-(2-ISO-PROPYLPHENYL)PHENYLLITHIUM with zinc bromide in anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the organozinc compound. The general reaction scheme is as follows:
3−(2−ISO−PROPYLPHENYL)PHENYLLITHIUM+ZnBr2→3−(2−ISO−PROPYLPHENYL)PHENYLZINCBROMIDE+LiBr
Industrial Production Methods
In an industrial setting, the production of 3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE involves scaling up the laboratory synthesis. This includes the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product. The compound is typically stored in THF to maintain its stability and reactivity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.
Transmetalation: Transfers the phenyl group to other metals, such as palladium or nickel, in cross-coupling reactions.
Substitution: Participates in substitution reactions with halides or other leaving groups.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common electrophiles used in nucleophilic addition reactions.
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
Alcohols: Formed from the addition of 3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE to carbonyl compounds.
Biaryls: Produced in cross-coupling reactions with aryl halides.
Aplicaciones Científicas De Investigación
3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE has a wide range of applications in scientific research:
Organic Synthesis: Used in the formation of complex organic molecules through nucleophilic addition and cross-coupling reactions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of functional materials, such as polymers and ligands for catalysis.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate that can participate in various chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in substrates to form new bonds. The presence of the iso-propyl group can influence the reactivity and selectivity of the compound by providing steric hindrance and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylzinc Bromide: Lacks the iso-propyl group, resulting in different reactivity and selectivity.
3-(2-Methylphenyl)Phenylzinc Bromide: Contains a methyl group instead of an iso-propyl group, leading to variations in steric and electronic properties.
3-(2-Tert-Butylphenyl)Phenylzinc Bromide: Features a tert-butyl group, which provides greater steric hindrance compared to the iso-propyl group.
Uniqueness
3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE is unique due to the presence of the iso-propyl group, which enhances its reactivity and selectivity in certain reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.
Propiedades
Fórmula molecular |
C15H15BrZn |
|---|---|
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
bromozinc(1+);1-phenyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C15H15.BrH.Zn/c1-12(2)14-10-6-7-11-15(14)13-8-4-3-5-9-13;;/h3-4,6-12H,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
UUWMHKROOAZTCH-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C1=CC=CC=C1C2=CC=C[C-]=C2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


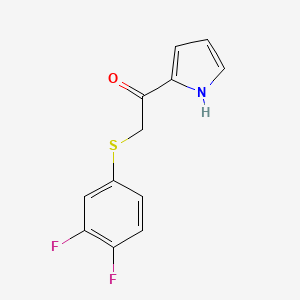

![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14892675.png)

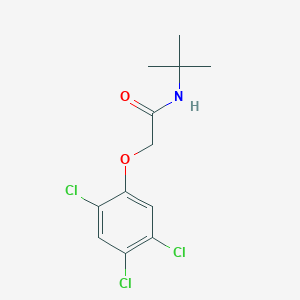
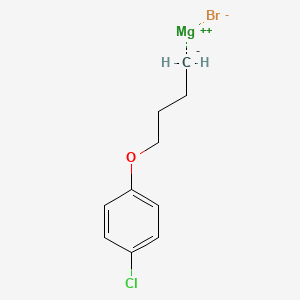

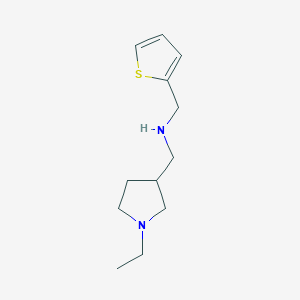
![Methyl 1-acetyl-7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14892693.png)

